LogP Lipophilicity Differentiation: 2-Substituted Piperidine Versus 1-Substituted Isomer
The target compound exhibits a LogP value of 3.90, which is measurably lower than the LogP of 4.35 observed for its 1-substituted piperidine isomer (1-[2-(3-methylphenoxy)ethyl]piperidine, Hit2Lead ID 5476181) . Both compounds share identical molecular formula (C14H21NO), molecular weight (219 g/mol), tPSA (12.5), H-bond donor count (0), H-bond acceptor count (2), and rotatable bonds (4), thereby isolating substitution position as the sole variable driving the 0.45 LogP unit difference . This represents a meaningful distinction in predicted membrane permeability and lipophilic efficiency metrics.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.90 |
| Comparator Or Baseline | 1-[2-(3-methylphenoxy)ethyl]piperidine: LogP = 4.35 |
| Quantified Difference | ΔLogP = -0.45 (target compound is less lipophilic by ~10.3% relative reduction) |
| Conditions | Hit2Lead computational prediction (ChemBridge database, calculated LogP values, method not explicitly disclosed in source) |
Why This Matters
Lower LogP indicates reduced lipophilicity, which may correlate with improved aqueous solubility and reduced non-specific protein binding, directly impacting assay performance in biochemical screening.
